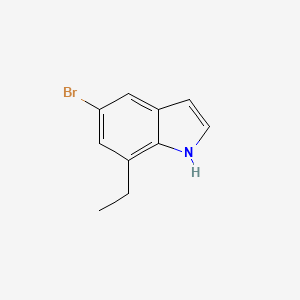

5-bromo-7-ethyl-1H-indole

Vue d'ensemble

Description

5-bromo-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The addition of bromine and ethyl groups to the indole structure can enhance its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-1H-indole typically involves the bromination of 7-ethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-7-ethyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-7-ethyl-1H-indole serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their anticancer and antiviral properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values reported around 14.8 μM for HepG2 cells.

- Antiviral Properties : The compound has demonstrated efficacy against several viral infections, potentially interfering with viral replication processes or inhibiting viral enzymes.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted by other nucleophiles to create diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced to generate different functionalized derivatives.

Biological Studies

The biological activities of this compound extend beyond anticancer and antiviral effects:

- Antimicrobial Activity : Studies have revealed its significant antibacterial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.25 μg/mL.

- Enzymatic Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, warranting further pharmacokinetic studies.

Material Science

In material science, this compound is explored for its potential in developing organic electronic materials and dyes due to its unique structural properties that allow for effective charge transport and light absorption.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-fluoro-1H-indole | 0.96 | Fluorine substitution alters reactivity |

| Ethyl 5-chloro-1H-indole | 0.95 | Chlorine substitution affects biological activity |

| Ethyl 6-bromo-1H-indole | 0.87 | Different position of bromine alters properties |

| Ethyl 4-bromo-1H-indole | 0.93 | Variation in substitution pattern impacts function |

The unique bromine substitution at the fifth position enhances its reactivity and biological activity compared to other halogenated analogs.

Case Studies and Research Findings

Recent studies have further explored the therapeutic potential of this compound through various case studies:

- Anticancer Activity in MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability (IC50 = 14.8 μM), inducing apoptosis by modulating key proteins involved in cell survival pathways.

- Antiviral Efficacy : Another investigation highlighted its effectiveness against viral infections, suggesting a mechanism involving the inhibition of viral replication pathways.

Mécanisme D'action

The mechanism of action of 5-bromo-7-ethyl-1H-indole and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromoindole: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.

7-ethylindole: Lacks the bromine atom, which can influence its chemical properties and applications.

Other halogenated indoles: Such as 5-chloroindole and 5-iodoindole, which have different halogen atoms that can alter their reactivity and biological effects

Uniqueness

5-bromo-7-ethyl-1H-indole is unique due to the presence of both bromine and ethyl groups, which can enhance its chemical reactivity and biological activity compared to other indole derivatives. This combination of substituents makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-Bromo-7-ethyl-1H-indole is a notable derivative of the indole family, recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that serve as key structures in many natural products and pharmaceuticals. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of substituents like bromine and ethyl can significantly alter their biological profiles and enhance their pharmacological potential.

This compound interacts with various biological targets through several mechanisms:

- Receptor Binding : It has a high affinity for multiple receptors, influencing various biochemical pathways. This binding can modulate receptor activity, leading to significant cellular responses.

- Biochemical Pathways : The compound's interaction with receptors can induce changes in signaling pathways associated with inflammation, apoptosis, and cell proliferation. For instance, indole derivatives have been noted to inhibit viral replication and induce apoptosis in cancer cells .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that indole derivatives exhibit antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. Its ability to interact with specific molecular targets suggests it may serve as a lead compound in anticancer drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of 5-bromoindole exhibited significant antimicrobial effects against MRSA strains with MIC values as low as 0.25 µg/mL. This highlights the compound's potential for developing new antibiotics .

- Anticancer Research : In vitro studies indicated that this compound could effectively inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. These findings support further exploration into its use as a chemotherapeutic agent .

- Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to target proteins involved in cancer progression. This docking analysis provides insights into its potential mechanism of action at the molecular level .

Comparative Analysis

To illustrate the uniqueness of this compound compared to other similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromoindole | Bromine at position 5 | Basic indole structure without ethyl substitution |

| 7-Ethylindole | Ethyl group at position 7 | Lacks bromine substitution, affecting reactivity |

| Dimethylaminomethylindole | Methylene bridge with dimethylamino group | Different substitution pattern compared to target compound |

| 6-Bromoindole | Bromine at position 6 | Variations in biological activity due to different substitutions |

This comparison underscores how specific substitutions on the indole ring influence both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

5-bromo-7-ethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJDMAUWJKZIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.